molecular formula C14H13N3S B2663863 2-[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]aniline CAS No. 302935-34-8

2-[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]aniline

Cat. No. B2663863
CAS RN: 302935-34-8
M. Wt: 255.34
InChI Key: LBAYFKVBSOPXGC-UHFFFAOYSA-N
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Description

“2-[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]aniline” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

properties

IUPAC Name

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c15-12-5-1-2-6-13(12)18-10-11-9-17-8-4-3-7-14(17)16-11/h1-9H,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAYFKVBSOPXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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